![molecular formula C24H24ClN3O2 B11646989 4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11646989.png)
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step involves a Friedel-Crafts acylation reaction, where the quinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyridinyl Amide: This step involves the reaction of the intermediate product with 2-pyridinecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and modulating their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and interfering with their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxamide: Lacks the pyridinyl group.
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydroquinolinecarboxylate: Contains a carboxylate group instead of an amide.
Uniqueness
The presence of both the chlorophenyl and pyridinyl groups in 4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it unique, providing a distinct set of chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C24H24ClN3O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2/c1-14-20(23(30)28-19-10-6-7-11-26-19)21(15-8-4-5-9-16(15)25)22-17(27-14)12-24(2,3)13-18(22)29/h4-11,21,27H,12-13H2,1-3H3,(H,26,28,30) |
InChI Key |
QHTRVGNHNMFZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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